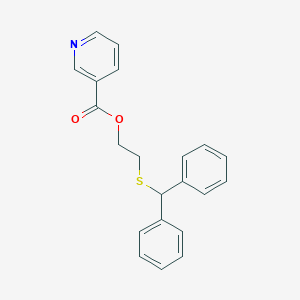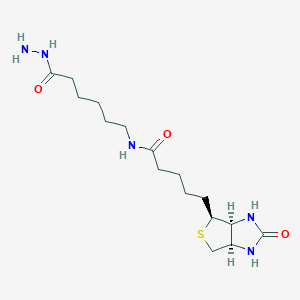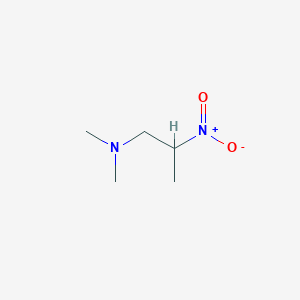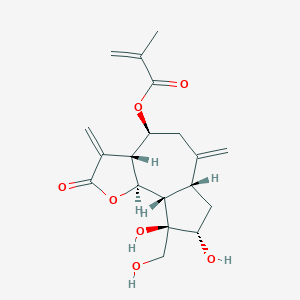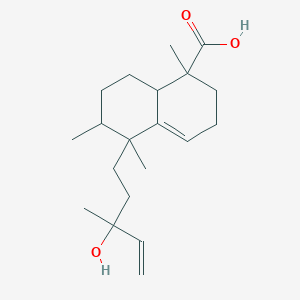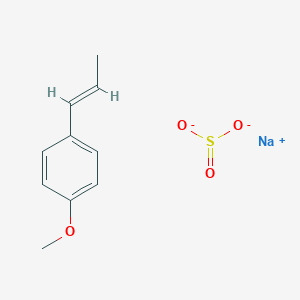
Rhamnetin-3-O-neohesperidoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhamnetin-3-O-neohesperidoside is a flavonoid compound that is found in the leaves of the Rhamnus davurica plant. It has gained attention in recent years due to its potential health benefits, including its anti-inflammatory and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Identification in Various Plant Sources
Rhamnetin-3-O-neohesperidoside has been identified in various plant sources, exhibiting significant biological properties. Walter & Séquin (1990) isolated it from Boscia salicifolia leaves, highlighting its presence in this plant species (Walter & Séquin, 1990). Additionally, Vidal-Ollivier et al. (1989) found it in Calendula officinalis flowers, contributing to the phytochemical complexity of this medicinal plant (Vidal-Ollivier et al., 1989).
Metabolic Profiling and Human Intestinal Flora Interaction
Du et al. (2017) investigated the metabolic profile of isothis compound when interacting with human intestinal flora, revealing its potential influence on the efficacy of traditional herbal medicines (Du et al., 2017).
Antimelanoma Activity
Chatti et al. (2021) explored the antimelanoma effect of Rhamnus alaternus extracts, which contain this compound, demonstrating its potential in alternative cancer treatments (Chatti et al., 2021).
Quality Assessment in Traditional Chinese Medicine
Han et al. (2012) developed a method for assessing the quality of Pollen Typhae, which includes this compound, by high-performance capillary electrophoresis, contributing to the standardization of traditional Chinese medicine (Han et al., 2012).
Pharmacokinetic Studies
Liu et al. (2013) established a method for determining isothis compound in rat plasma, facilitating pharmacokinetic studies and deeper understanding of its behavior in biological systems (Liu et al., 2013).
Protective Effects Against Oxidative Damage
Bouhlel et al. (2010) demonstrated that isorhamnetin 3-O-neohesperidoside from Acacia salicina exhibits antioxidant activity and protective effects against oxidative stress, suggesting its therapeutic potential (Bouhlel et al., 2010).
Anti-inflammatory and Binding Mechanism Studies
Jnawali et al. (2014) explored rhamnetin's anti-inflammatory activity and its binding mechanism to key proteins involved in inflammation, providing insights into its therapeutic applications (Jnawali et al., 2014).
Eigenschaften
CAS-Nummer |
101330-77-2 |
|---|---|
Molekularformel |
C28H32O16 |
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
BDQAVVLZKLFTIK-KCYUVNIVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Andere CAS-Nummern |
101330-77-2 |
Synonyme |
hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



